molecular formula C10H15NO2 B14766177 Aniline, N-ethyl-3,5-di(hydroxymethyl)-

Aniline, N-ethyl-3,5-di(hydroxymethyl)-

Cat. No.: B14766177
M. Wt: 181.23 g/mol
InChI Key: YFQZJXBAGREMBH-UHFFFAOYSA-N
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Description

Aniline, N-ethyl-3,5-di(hydroxymethyl)- is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an aniline core substituted with an ethyl group and two hydroxymethyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-ethyl-3,5-di(hydroxymethyl)- can be achieved through several methodsThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Aniline, N-ethyl-3,5-di(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Nitroaniline, sulfonated aniline, halogenated aniline

Scientific Research Applications

Aniline, N-ethyl-3,5-di(hydroxymethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Aniline, N-ethyl-3,5-di(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: Aniline, N-ethyl-3,5-di(hydroxymethyl)- is unique due to the presence of both ethyl and hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

[3-(ethylamino)-5-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C10H15NO2/c1-2-11-10-4-8(6-12)3-9(5-10)7-13/h3-5,11-13H,2,6-7H2,1H3

InChI Key

YFQZJXBAGREMBH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CC(=C1)CO)CO

Origin of Product

United States

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